7-(Trimethylsilyl)hept-6-ynoic acid
Description
7-(Trimethylsilyl)hept-6-ynoic acid is a carboxylic acid derivative featuring a trimethylsilyl (TMS) group attached to a terminal alkyne at the 6-position of a heptanoic acid backbone. This compound is notable for its role in gold-catalyzed reactions, where it has been identified as an oxidation product when smaller silyl protecting groups are employed . Its structure combines the electronic effects of the silyl group with the reactivity of the alkyne and carboxylic acid functionalities, making it a subject of interest in organic synthesis.
Properties
Molecular Formula |
C10H18O2Si |
|---|---|
Molecular Weight |
198.33 g/mol |
IUPAC Name |
7-trimethylsilylhept-6-ynoic acid |
InChI |
InChI=1S/C10H18O2Si/c1-13(2,3)9-7-5-4-6-8-10(11)12/h4-6,8H2,1-3H3,(H,11,12) |
InChI Key |
MCAHLKISWROEJU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CCCCCC(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Alkynyl Derivatives Preparation
One of the primary applications of 7-(Trimethylsilyl)hept-6-ynoic acid is in the preparation of alkynyl derivatives. Chemists utilize this compound as a starting material to introduce alkynylation reactions into synthesis pathways, leading to complex structures that contain triple bonds. These alkynyl derivatives serve as valuable intermediates for further functionalization, enabling the production of a wide array of organic compounds with diverse properties and applications .
Protection and Deprotection Strategies
The trimethylsilyl group in this compound acts as a protecting group during chemical reactions. This allows selective modifications of specific functional groups within a molecule while preserving others. Such protection-deprotection strategies facilitate the synthesis of complex molecules with high efficiency and precision . This versatility is crucial in multi-step synthetic routes where functional group compatibility is essential.
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds derived from this compound exhibit significant antimicrobial properties. For instance, studies have shown that various derivatives demonstrate potent activity against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans. The presence of specific substituents in these derivatives enhances their biological activity, making them potential candidates for developing new antimicrobial agents .
Fatty Acid Amide Hydrolase Inhibition
Another notable application is in the development of inhibitors for fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Compounds based on this compound have been evaluated for their ability to inhibit FAAH, showing promise as therapeutic agents for pain management and anxiety disorders due to their analgesic properties .
Material Science
Synthesis of Functional Materials
In material science, this compound is utilized in synthesizing functional materials such as polymers and nanomaterials. Its unique reactivity allows for the incorporation of alkynyl groups into polymer backbones, leading to materials with enhanced mechanical properties and functionalities. These materials can be tailored for specific applications, including drug delivery systems and sensors .
Table 1: Overview of Applications and Findings
Comparison with Similar Compounds
Key Research Findings
- Steric vs. Electronic Effects : The TMS group’s small size leads to unproductive oxidation in gold-catalyzed reactions, while bulkier silyl groups (e.g., TBDPS) enable efficient bond formation .
- Stability Under Conditions : TMS-protected compounds are unsuitable for acidic environments, whereas Boc-protected analogues excel in basic or neutral conditions.
Preparation Methods
Reagents and Reaction Conditions
The reaction typically employs trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS) as silylating agents in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM). A base, such as triethylamine (Et₃N) or pyridine, is required to neutralize the generated HCl. For example, treatment of hept-6-ynoic acid with TMSCl in THF at 0°C for 10 minutes, followed by gradual warming to room temperature, affords the silylated product.
Mechanistic Considerations
The silylation proceeds via deprotonation of the terminal alkyne by the base, forming a reactive acetylide intermediate. Subsequent attack by TMSCl introduces the trimethylsilyl group, yielding the protected alkyne. The carboxylic acid group remains unaffected under these mild conditions due to its lower acidity compared to terminal alkynes (pKa ~25 vs. ~15).
Oxidation of 7-(Trimethylsilyl)hept-6-ynal
A less conventional but viable route involves the oxidation of 7-(trimethylsilyl)hept-6-ynal to the corresponding carboxylic acid. This method is particularly relevant in tandem reactions where the aldehyde intermediate is generated in situ.
Oxidation Protocols
In a gold-catalyzed asymmetric net addition reaction, the TMS-protected alkyne substrate underwent unintended oxidation to this compound when exposed to aerobic conditions. Standard oxidizing agents such as Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) under acidic conditions could theoretically achieve this transformation, though specific experimental details remain scarce.
Substrate Accessibility
The aldehyde precursor, 7-(trimethylsilyl)hept-6-ynal, may be synthesized via hydroformylation of 1-(trimethylsilyl)-1-pentyne or through partial reduction of the corresponding nitrile. However, these pathways introduce additional synthetic steps, complicating the overall route.
Practical Considerations
Hydrolysis of 7-(Trimethylsilyl)hept-6-ynoyl Chloride
A multi-step approach involves the synthesis of 7-(trimethylsilyl)hept-6-ynoyl chloride followed by hydrolysis to the carboxylic acid. This method is advantageous when the acid chloride is required for subsequent reactions.
Synthesis of the Acid Chloride
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Direct Silylation | TMSCl, Et₃N | 0°C to RT, anhydrous | Simple, one-step procedure | Moisture-sensitive reagents |
| Aldehyde Oxidation | Au catalysts, O₂ | Aerobic, room temp | Tandem reaction compatibility | Low yield, side reactions |
| Acid Chloride Hydrolysis | n-BuLi, Bu₃SnCl, H₂O | Low-temperature lithiation | Versatile intermediate generation | Multi-step synthesis |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-(Trimethylsilyl)hept-6-ynoic acid, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves Sonogashira coupling or silylation of terminal alkynes. To optimize efficiency, use factorial design (e.g., varying catalysts, temperature, and solvent polarity) to identify critical parameters. Monitor reaction progress via TLC or GC-MS and quantify yields using calibrated HPLC .
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
- Methodological Answer : Employ spectroscopic techniques:
- NMR : Confirm trimethylsilyl (TMS) proton signals at δ 0.1–0.3 ppm and alkyne carbon at ~70–90 ppm in NMR.
- FT-IR : Verify C≡C stretch (~2100 cm) and carboxylic acid O-H stretch (2500–3300 cm).
Cross-validate with NIST spectral databases to ensure consistency .
Q. What solvent systems are optimal for stabilizing this compound during experimental workflows?
- Methodological Answer : Use aprotic solvents (e.g., THF, DCM) to prevent premature hydrolysis of the TMS group. Test solubility via UV-Vis spectroscopy at varying concentrations. For aqueous phases, adjust pH >5 to deprotonate the carboxylic acid and enhance solubility .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of the alkyne and TMS groups in this compound under catalytic conditions?
- Methodological Answer : Conduct kinetic isotope effect (KIE) studies or DFT simulations to probe bond cleavage/formation pathways. Compare activation energies for silyl group retention vs. desilylation using Arrhenius plots under controlled thermal conditions .
Q. What strategies resolve contradictions in reported catalytic activity data for derivatives of this compound?
- Methodological Answer : Perform meta-analysis of literature data to identify confounding variables (e.g., moisture levels, catalyst batch variability). Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) and apply statistical tools (ANOVA) to isolate significant factors .
Q. How can computational modeling predict the acid’s behavior in novel reaction environments (e.g., ionic liquids or photoredox systems)?
- Methodological Answer : Use molecular dynamics (MD) simulations to model solvation effects and COSMO-RS for partition coefficients. Validate predictions with experimental conductivity measurements and UV-Vis spectral shifts in target solvents .
Q. What experimental protocols ensure reproducibility in studies involving this compound’s stability under oxidative stress?
- Methodological Answer : Design accelerated stability tests (40°C/75% RH for 4 weeks) with LC-MS monitoring. Quantify degradation products (e.g., desilylated analogs) using external calibration curves. Cross-reference with USP guidelines for analytical validation (e.g., precision ≤2% RSD) .
Data Management & Methodological Rigor
Q. How should researchers address discrepancies between theoretical and experimental pKa values for this compound?
- Methodological Answer : Re-measure pKa via potentiometric titration (e.g., Sirius T3 instrument) and compare with computational predictions (e.g., ACD/Labs or SPARC). Account for solvent effects by applying the Yasuda-Shedlovsky extrapolation method .
Q. What frameworks support robust data archiving for multidisciplinary studies on this compound?
- Methodological Answer : Adopt FAIR principles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
